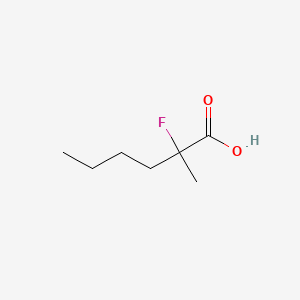

2-Fluoro-2-methylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-2-methylhexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can be related to the structure and properties of 2-fluoro-2-methylhexanoic acid. Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Similarly, the synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid uses the Corey-Link methodology . These methods could potentially be adapted for the synthesis of 2-fluoro-2-methylhexanoic acid.

Molecular Structure Analysis

The molecular structure of 2-fluoro-2-methylhexanoic acid would consist of a six-carbon chain with a fluorine atom and a methyl group attached to the second carbon. This structure is likely to influence the compound's reactivity and interaction with biological targets. The presence of fluorine can affect the acid's pKa and lipophilicity .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. The presence of a fluorine atom can alter the reactivity of adjacent functional groups. For instance, the synthesis of (R)-2-Fluorohexanoic Acid Ethyl Ester demonstrates the nucleophilic displacement of a mesyloxy group with a fluoride ion . This type of reaction could be relevant to the chemical behavior of 2-fluoro-2-methylhexanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong C-F bonds, affecting the compound's boiling point, solubility, and stability . The introduction of fluorine into organic molecules can also enhance their metabolic stability and ability to cross biological membranes, which is particularly useful in drug design .

Wissenschaftliche Forschungsanwendungen

Oxidative Coupling Reagents

2-Fluoro-2-methylhexanoic acid has been studied for its role in the oxidative coupling of lignan and alkaloid precursors. Diverse oxidants have been explored in fluoro acid mediums for this purpose, demonstrating the acid's utility in facilitating these chemical reactions (Planchenault, Dhal, & Robin, 1993).

Enantiomer Separation and Determination

The acid has been utilized in Helmchen's methods for separating and determining the absolute configuration of enantiomers. It has shown effectiveness in working with diastereoisomeric phenylethylamides, highlighting its role in stereochemistry (Munari et al., 1986).

Stereospecific Synthesis

In research focusing on stereospecific syntheses, 2-Fluoro-2-methylhexanoic acid has been part of processes involving the conversion of optically pure L-(+)-norleucine to hydroxy acid, followed by substitution with fluoro groups. This underlines its role in creating specific stereochemical configurations in organic compounds (Focella, Bizzarro, & Exon, 1991).

Wastewater Treatment Studies

In environmental science, the acid has been involved in studies assessing fluorochemical mass flows in municipal wastewater treatment facilities. This research is significant for understanding how such chemicals behave and are managed in wastewater systems (Schultz et al., 2006).

Eigenschaften

IUPAC Name |

2-fluoro-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUUOAHALCQUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)

![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)